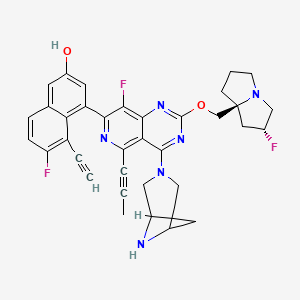

pan-KRAS-IN-14

Description

Significance of KRAS in Human Malignancies

The KRAS protein is a small GTPase that functions as a critical molecular switch in controlling cell signaling. nih.govnih.gov In its normal state, KRAS cycles between an inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound form and an active, guanosine triphosphate (GTP)-bound form. nih.govmdpi.com This cycle is tightly regulated. Growth factor signals, transmitted through receptors like the epidermal growth factor receptor (EGFR), activate guanine (B1146940) nucleotide exchange factors (GEFs), such as SOS1, which facilitate the exchange of GDP for GTP, turning KRAS "ON". nih.govmdpi.comfrontiersin.org

Once activated, GTP-bound KRAS interacts with and activates a cascade of downstream effector proteins, initiating signaling through multiple pathways crucial for cell growth, proliferation, and survival. wikipedia.org The two most well-characterized of these are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. mdpi.comfrontiersin.orgfrontiersin.org The activation is transient; GTPase-activating proteins (GAPs) promote the hydrolysis of GTP back to GDP, returning KRAS to its "OFF" state and terminating the signal. nih.govnih.gov Oncogenic mutations in KRAS disrupt this finely tuned switch, impairing its ability to hydrolyze GTP, which leads to a constitutively active, GTP-bound state and persistent downstream signaling that drives uncontrolled cell proliferation. nih.govnih.govcytoskeleton.com

KRAS is one of the most frequently mutated oncogenes, implicated in approximately 25-30% of all human cancers. mdpi.com Its alterations are found in about one in seven cancer cases. nih.gov The prevalence of KRAS mutations is particularly high in some of the most lethal malignancies, including pancreatic ductal adenocarcinoma (PDAC) (>80-98%), colorectal cancer (CRC) (30-52%), and non-small cell lung cancer (NSCLC) (~30%). mdpi.commdpi.comtandfonline.com

The mutational landscape of KRAS is diverse, with the majority of mutations occurring as single-base missense mutations at codons 12, 13, and 61. mdpi.commdpi.com Codon 12 mutations are the most common, accounting for about 83% of all KRAS mutations. tandfonline.com The specific type of amino acid substitution varies significantly across different cancer types. For instance, the G12D mutation is the most frequent variant in PDAC, while G12C is predominant in NSCLC, and G12V is common in ovarian cancer. mdpi.comtandfonline.comascopubs.org This heterogeneity presents both challenges and opportunities for the development of targeted therapies.

Prevalence of Common KRAS Mutations by Cancer Type

| Cancer Type | G12D | G12V | G12C | G13D | G12R | Other |

|---|---|---|---|---|---|---|

| Pancreatic Cancer | 41% | 22% | 1% | 2% | 12% | 22% |

| Colorectal Cancer | 36% | 9% | 3% | 17% | 1% | 34% |

| Lung Adenocarcinoma | 17% | 21% | 40% | 4% | 1% | 17% |

Data derived from multiple sources and represents approximate frequencies. mdpi.comascopubs.org

For nearly four decades after its discovery, KRAS was widely considered an "undruggable" target. frontiersin.orgtandfonline.com This was primarily due to the protein's structural features. KRAS has a very high, picomolar binding affinity for its natural ligands, GTP and GDP, making it incredibly difficult for small molecule inhibitors to compete for binding. cytoskeleton.comjci.org Furthermore, the surface of the KRAS protein is relatively smooth and lacks deep, well-defined pockets to which drugs could easily bind. tandfonline.comjci.org Early therapeutic strategies that aimed to inhibit KRAS indirectly, for example, by targeting its post-translational modification (farnesyltransferase inhibitors) or its downstream effectors like MEK, ultimately failed to deliver significant clinical benefits, often due to pathway redundancy and feedback mechanisms. cytoskeleton.com

Structure

3D Structure

Properties

Molecular Formula |

C35H31F3N6O2 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

4-[4-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |

InChI |

InChI=1S/C35H31F3N6O2/c1-3-6-27-29-32(30(38)31(40-27)25-13-23(45)11-19-7-8-26(37)24(4-2)28(19)25)41-34(42-33(29)43-16-21-12-22(17-43)39-21)46-18-35-9-5-10-44(35)15-20(36)14-35/h2,7-8,11,13,20-22,39,45H,5,9-10,12,14-18H2,1H3/t20-,21?,22?,35+/m1/s1 |

InChI Key |

RFESPHBPXZKJSG-UTJMDAJZSA-N |

Isomeric SMILES |

CC#CC1=C2C(=C(C(=N1)C3=C4C(=CC(=C3)O)C=CC(=C4C#C)F)F)N=C(N=C2N5CC6CC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F |

Canonical SMILES |

CC#CC1=C2C(=C(C(=N1)C3=C4C(=CC(=C3)O)C=CC(=C4C#C)F)F)N=C(N=C2N5CC6CC(C5)N6)OCC78CCCN7CC(C8)F |

Origin of Product |

United States |

Molecular Mechanisms of Pan Kras in 14 Action

Direct Target Engagement and Binding Characteristics

Pan-KRAS inhibitors have been developed to directly bind to the KRAS protein, thereby modulating its activity. Their binding characteristics are central to their therapeutic potential and selectivity.

A key feature of many pan-KRAS inhibitors is their non-covalent mode of binding to the KRAS protein. nih.govbiocentury.com Unlike covalent inhibitors that form a permanent bond with a specific amino acid residue (such as cysteine in KRAS G12C), non-covalent inhibitors bind through reversible interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov This non-covalent approach allows for the targeting of a broader range of KRAS mutants that lack a reactive cysteine residue. nih.gov The development of these inhibitors often involves the removal of a covalent "warhead" from an existing compound to create a molecule that binds reversibly. biocentury.com

Pan-KRAS inhibitors preferentially bind to the inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound conformation of KRAS. mdpi.combiocentury.comaacrjournals.org The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. dovepress.com By binding to and stabilizing the inactive GDP-bound form, these inhibitors prevent the exchange of GDP for GTP, a crucial step for KRAS activation. tandfonline.com This mechanism effectively traps KRAS in its "off" state, thereby blocking downstream signaling. aacrjournals.org

A critical aspect of pan-KRAS inhibitors is their selectivity for KRAS over the other RAS isoforms, HRAS and NRAS. aacrjournals.orgtandfonline.comaacrjournals.org While the RAS isoforms are highly homologous, subtle differences in their amino acid sequences provide a basis for selective targeting. nih.gov Pan-KRAS inhibitors have been designed to exploit these differences, achieving high selectivity for KRAS while sparing HRAS and NRAS. aacrjournals.orgaacrjournals.org This selectivity is hypothesized to provide a wider therapeutic window and a more favorable safety profile. aacrjournals.org For instance, some pan-KRAS inhibitors have demonstrated over 100-fold selectivity for KRAS compared to HRAS and over 200-fold selectivity compared to NRAS in cellular assays. aacrjournals.org

| Inhibitor Type | Binding Mode | Target Conformation | Selectivity Profile |

| Pan-KRAS Inhibitors | Non-covalent | Inactive (GDP-bound) | High selectivity for KRAS over HRAS and NRAS |

Allosteric Modulation and Conformational Dynamics

Pan-KRAS inhibitors function as allosteric modulators, meaning they bind to a site on the protein that is distinct from the active site to influence the protein's activity.

The primary binding site for many pan-KRAS inhibitors is a region known as the Switch II pocket (SII-P). acs.orgresearchgate.netbiorxiv.orgresearchgate.net This pocket is located near the Switch II region of KRAS, a flexible loop that undergoes conformational changes upon GTP binding and is critical for interaction with downstream effector proteins. researcherslinks.com The Switch II pocket is considered a privileged drug binding site on KRAS. biorxiv.org By occupying this pocket, pan-KRAS inhibitors can allosterically prevent the conformational changes required for KRAS activation and subsequent signaling. researchgate.netnih.gov

The binding of a pan-KRAS inhibitor to the Switch II pocket induces and stabilizes a specific conformation of the KRAS protein. nih.govresearchgate.net This induced conformational change can affect the dynamics of the Switch I and Switch II regions. researcherslinks.comnih.gov For example, the binding of some inhibitors has been shown to stabilize the Switch II region in a more extended conformation. nih.govresearchgate.net These structural alterations can physically block the interaction of KRAS with its effector proteins, thereby inhibiting downstream signaling pathways. nih.gov The stabilization of these non-productive conformations is a key aspect of the inhibitory mechanism of pan-KRAS agents. researchgate.net

| Binding Site | Mechanism | Effect on KRAS |

| Switch II Pocket | Allosteric Modulation | Induces and stabilizes an inactive conformation, preventing interaction with effector proteins |

Downstream Signaling Pathway Modulation

Pan-KRAS inhibitors are designed to block the function of the KRAS protein, a key molecular switch that, in its active state, initiates a cascade of intracellular signaling events. nih.gov Mutations in the KRAS gene can lock the protein in a constitutively active state, leading to uncontrolled cell growth, proliferation, and survival. researchgate.net The therapeutic action of pan-KRAS inhibitors is centered on their ability to modulate the downstream signaling pathways aberrantly driven by mutant KRAS. By preventing KRAS activation or its interaction with effector proteins, these inhibitors effectively suppress the signals that drive cancer progression. nih.gov The primary and most well-characterized downstream signaling cascades affected are the MAPK/ERK and PI3K/AKT/mTOR pathways, both of which are critical for tumor maintenance. biorxiv.orgnih.gov

Inhibition of Guanine (B1146940) Nucleotide Exchange Factor (GEF) Activity (e.g., SOS1/SOS2 Interaction)

The activation of KRAS is a critical process controlled by Guanine Nucleotide Exchange Factors (GEFs). nih.gov These proteins, most notably Son of Sevenless 1 and 2 (SOS1/SOS2), facilitate the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), a conformational change that switches KRAS from its inactive "OFF" state to its active "ON" state. nih.govnih.gov

A key mechanism for some pan-KRAS inhibitors is the disruption of the protein-protein interaction between KRAS and SOS1. nih.govnih.gov By binding to a pocket on KRAS or SOS1, these inhibitors prevent the two proteins from interacting, thereby blocking the nucleotide exchange process. nih.govnih.gov This approach keeps KRAS locked in its inactive, GDP-bound form, preventing its activation regardless of the specific KRAS mutation. nih.gov

Research findings on representative pan-KRAS inhibitors that target this interaction have demonstrated:

Broad Allele Activity : SOS1 inhibitors can potently reduce the formation of active, GTP-loaded KRAS across a wide spectrum of KRAS mutations, including the common G12 and G13 variants. researchgate.net

Selective Inhibition : Certain inhibitors are designed to spare the interaction of KRAS with SOS2, which may contribute to a more favorable therapeutic window. researchgate.net

Compensatory Roles : Studies suggest that in the absence of SOS1, SOS2 can play a compensatory role in KRAS activation, indicating that dual inhibition could potentially lead to greater anti-proliferative activity. nih.gov

This strategy of inhibiting GEF activity represents a significant therapeutic approach, as it targets a fundamental activation step common to various forms of mutant KRAS. nih.gov

| Inhibitor Type | Mechanism | Primary Target Interaction | Effect on KRAS State |

|---|---|---|---|

| SOS1 Inhibitor | Prevents GEF-mediated nucleotide exchange | KRAS:SOS1 | Maintains KRAS in an inactive, GDP-bound state |

Attenuation of MAPK/ERK Pathway Signaling

The mitogen-activated protein kinase (MAPK) pathway, also referred to as the RAF-MEK-ERK pathway, is one of the most critical downstream signaling cascades activated by KRAS. nih.govdovepress.com In its active, GTP-bound state, KRAS recruits and activates RAF kinases at the cell membrane. nih.gov This initiates a phosphorylation cascade where RAF activates MEK, which in turn activates ERK. nih.gov Activated ERK then moves into the nucleus to regulate transcription factors that promote cell proliferation and survival. dovepress.comnih.gov

A primary consequence of pan-KRAS inhibition is the significant attenuation of this pathway. By preventing the formation of active KRAS-GTP, pan-KRAS inhibitors lead to a marked reduction in the phosphorylation and activation of key pathway components. biorxiv.org

Key research findings include:

Reduced ERK Phosphorylation : Treatment with pan-RAS inhibitors has been shown to cause a concentration-dependent decrease in the levels of phosphorylated ERK (p-ERK) in cancer cell lines with various KRAS mutations. nih.govbiorxiv.org

Correlation with Antitumor Activity : The suppression of MAPK signaling is consistently associated with the antitumor effects of pan-KRAS inhibitors, including growth inhibition and the induction of apoptosis. nih.govaacrjournals.org

The effective blockade of the MAPK/ERK pathway is a fundamental measure of the biological activity of pan-KRAS inhibitors. aacrjournals.org

Impact on PI3K/AKT/mTOR Pathway Activity

Alongside the MAPK cascade, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another major effector pathway downstream of KRAS that is crucial for cell growth, survival, and metabolism. nih.govmdpi.com Activated RAS binds to and activates the p110 catalytic subunit of PI3K, initiating a signaling cascade that leads to the phosphorylation and activation of AKT. frontiersin.orgnih.gov Activated AKT then modulates a variety of substrates, including mTOR, to promote cell survival and block apoptosis. frontiersin.org

Effective pan-RAS inhibitors demonstrate the ability to suppress this pathway concurrently with the MAPK pathway. biorxiv.org This dual inhibition is critical, as the PI3K/AKT pathway can sometimes be a route for adaptive resistance when only the MAPK pathway is blocked. researchgate.net

Studies have shown that pan-RAS inhibition leads to:

Reduced AKT Phosphorylation : A measurable decrease in the levels of phosphorylated AKT (p-AKT) is observed following treatment with pan-RAS inhibitors in KRAS-mutant cancer cells. biorxiv.orgbiorxiv.org

Comprehensive Pathway Blockade : The simultaneous reduction of signaling through both the MAPK/ERK and PI3K/AKT/mTOR pathways is a hallmark of potent pan-RAS inhibitors. biorxiv.org

Synergistic Effects : In some preclinical models, combining direct ERK inhibition with PI3K inhibition results in synergistic cell death, underscoring the importance of targeting both pathways. nih.gov

| Pathway | Key Downstream Kinase | Effect of Pan-KRAS Inhibition | Cellular Outcome |

|---|---|---|---|

| MAPK/ERK | ERK | Decreased Phosphorylation | Inhibition of Proliferation |

| PI3K/AKT/mTOR | AKT | Decreased Phosphorylation | Inhibition of Survival |

Effects on Other RAS Effector Pathways

While the MAPK and PI3K pathways are the most extensively studied downstream effectors of KRAS, the protein can activate other signaling pathways that contribute to oncogenesis. dovepress.com These alternative pathways can play roles in cytoskeletal regulation, cell migration, and invasion. researchgate.net

Other notable RAS effector pathways include:

RalGDS Pathway : Activated KRAS can engage with Ral Guanine Nucleotide Dissociation Stimulator (RalGDS), leading to the activation of the small GTPases RalA and RalB. This pathway has been implicated in cellular transformation and metastasis. nih.govdovepress.com

TIAM1/RAC1 Pathway : KRAS can also signal through the activation of RAC1, a Rho family GTPase, via the exchange factor TIAM1, influencing cell motility and invasion. dovepress.com

Although these pathways are recognized as part of the broader KRAS signaling network, the current body of research on pan-KRAS inhibitors has predominantly focused on their profound and readily measurable impacts on the MAPK and PI3K/AKT pathways. biorxiv.orgnih.gov The effects of these inhibitors on other effector pathways are an area of ongoing investigation.

Preclinical Efficacy and Anti Tumor Activity of Pan Kras in 14

In Vitro Anti-Proliferative Effects in Cancer Cell Lines

Pan-KRAS inhibitors have demonstrated potent anti-proliferative effects across a wide array of cancer cell lines harboring various KRAS mutations. opnme.comnih.gov For instance, compounds like BI-2865 and BI-2493 effectively inhibit the proliferation of murine Ba/F3 pro-B cell lines that are dependent on different KRAS oncogenes, including G12C, G12D, and G12V, with IC50 values under 140 nM. opnme.commdpi.com This broad activity extends to human cancer cell lines from different tumor types. bioworld.com

The activity of these inhibitors is not limited to the most common mutations. BI-2865, for example, has been shown to inhibit a wide range of KRAS mutants, including G12A, G12F, G12S, G13C, G13D, V14I, L19F, Q22K, D33E, Q61H, K117N, and A146V/T, by blocking nucleotide exchange. mdpi.com Similarly, other novel pan-KRAS inhibitors have shown potent, low nanomolar IC50 values in phospho-ERK cell-based assays against KRAS G12C, G12D, and G12V mutants, while also being active against wild-type (WT) KRAS. aacrjournals.org This demonstrates the potential of pan-KRAS inhibitors to treat a broad patient population with various KRAS-driven cancers. nih.govresearchgate.net

| Compound | Cell Line Model | KRAS Mutation | Reported Activity (IC50) | Source |

|---|---|---|---|---|

| BI-2865 / BI-2493 | Ba/F3 | G12C, G12D, G12V | < 140 nM | opnme.commdpi.com |

| BAY-293 | PDAC Cell Lines | Mutant | 0.95 - 6.64 μM | nih.gov |

| WT | Weakly Sensitive | |||

| CRC Cell Lines | Mutant & WT | 1.15 - 5.26 μM | ||

| Unnamed Pan-KRAS Inhibitors | Tumor Cell Lines | G12C, G12D, G12V, WT | 3 - 14 nM (p-ERK assay) | aacrjournals.org |

A significant finding in preclinical studies is the efficacy of pan-KRAS inhibitors in cancer models with wild-type KRAS amplification. aacrjournals.orgnih.govresearchgate.net In these cancers, increased levels of GTP-bound KRAS are believed to drive tumorigenesis. opnme.com Pan-KRAS inhibitors like BI-2493 and BI-2865 have shown potent anti-proliferative activity in cell lines and xenograft models driven by KRAS WT amplification. opnme.comnih.gov

A large-scale screening of over 900 cancer cell lines revealed that cell lines with KRAS WT amplification, particularly those with a copy number greater than 7, were among the most sensitive to the pan-KRAS inhibitor BI-2493. aacrjournals.orgbioworld.comnih.gov This sensitivity was observed across various tumor types, including gastroesophageal cancers where KRAS WT amplification is a known cancer driver. aacrjournals.orgnih.gov The data suggest that cancers with KRAS WT amplification are dependent on KRAS for proliferation and are susceptible to direct pharmacological inhibition of KRAS. nih.gov

The anti-tumor activity of pan-KRAS inhibitors is directly linked to their ability to modulate downstream signaling pathways. A key pharmacodynamic effect is the suppression of the MAPK pathway, which is constitutively active in KRAS-driven cancers. opnme.comnih.gov Treatment with pan-KRAS inhibitors leads to a dose-dependent reduction in the phosphorylation of ERK (pERK), a critical downstream effector in the MAPK cascade. aacrjournals.orgnih.govresearchgate.net

Another important biomarker is the modulation of Dual Specificity Phosphatase 6 (DUSP6) mRNA levels. nih.govboehringer-ingelheim.com DUSP6 is a downstream target of the MAPK pathway and its expression is often upregulated in KRAS-mutant cancers. Inhibition of KRAS signaling by compounds like BI-2493 and BI-2865 results in a significant downregulation of DUSP6 mRNA. mdpi.comnih.gov This effect is observed in both KRAS mutant and KRAS WT-amplified cell lines, confirming target engagement and pathway inhibition. nih.gov The reduction in pERK and DUSP6 levels serves as a reliable indicator of the biological activity of these inhibitors. opnme.comboehringer-ingelheim.com

In Vivo Anti-Tumor Activity in Preclinical Models

The in vitro efficacy of pan-KRAS inhibitors has been successfully translated into in vivo anti-tumor activity in cell line-derived xenograft (CDX) models. opnme.com Oral administration of pan-KRAS inhibitors has demonstrated significant tumor growth inhibition, and in some cases, tumor regression in CDX models representing various cancer types, including pancreatic, non-small cell lung, and colorectal cancer. researchgate.net

For example, BI-2493 has shown potent anti-tumor efficacy in multiple CDX models with KRAS mutations. opnme.com Another pan-KRAS inhibitor, BBO-11818, induced strong anti-tumor responses, including regression, at well-tolerated doses in CDX models with KRAS G12D and G12V mutations. researchgate.net Similarly, HBW-016-K showed dose-dependent anti-tumor activity and tumor shrinkage in mouse xenograft models with KRAS G12V, G12D, and G12C mutations. aacrjournals.org These studies also confirmed in vivo pharmacodynamic effects, such as the inhibition of pERK in tumor tissues. researchgate.net Furthermore, pan-KRAS inhibitors have demonstrated efficacy in CDX models of KRAS WT-amplified cancers. bioworld.comnih.gov

Patient-derived xenograft (PDX) models, which are established by implanting patient tumor tissue into immunodeficient mice, are considered more representative of human tumor biology and heterogeneity. mednexus.orgcancerbiomed.org Pan-KRAS inhibitors have been evaluated in PDX models and have shown promising anti-tumor activity. opnme.com

Studies using pan-KRAS inhibitors have demonstrated efficacy in PDX models driven by various KRAS mutations, including G12C, G12D, and G12V. mdpi.com For instance, BI-2493 was effective in a PDX model of gastric cancer with KRAS WT amplification, leading to deep and sustained tumor regressions. bioworld.com Another study employing a PDX model of colorectal cancer with a KRAS G12V mutation also showed significant tumor growth suppression following treatment. jci.org The positive results in these highly relevant preclinical models underscore the therapeutic potential of pan-KRAS inhibitors for patients with KRAS-driven cancers. mdpi.combioworld.com

Following a comprehensive review of publicly available scientific literature and research databases, there is currently insufficient information to generate a detailed article on the preclinical efficacy and anti-tumor activity of the specific chemical compound designated "pan-KRAS-IN-14."

The requested outline requires specific data pertaining to in vivo studies, including effects on tumor growth and regression in murine models, as well as focused efficacy data in pancreatic, non-small cell lung, and colorectal cancer models.

Efficacy in Specific Cancer Types (Preclinical Focus)

Colorectal Cancer (CRC) Models

While some commercial chemical supplier websites list "this compound" and provide a single in vitro potency value (IC50), this information does not include the in vivo preclinical data essential for developing the requested article and falls outside the scope of permissible sources.

Therefore, a scientifically accurate and thorough article that adheres to the provided structure and focuses solely on this compound cannot be constructed at this time. Further research and publication of data by the compound's developers would be required to populate the detailed sections outlined in the request.

Mechanisms of Resistance to Pan Kras Inhibition

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent insensitivity of cancer cells to a therapeutic agent from the outset of treatment. In the context of pan-KRAS-IN-14, this can be driven by the pre-existing molecular landscape of the tumor.

Genetic Heterogeneity in Tumors

Tumors are not monolithic entities but are composed of diverse subpopulations of cancer cells, each with a unique genetic and epigenetic profile. This intratumoral heterogeneity is a primary driver of intrinsic resistance. A tumor may contain a dominant KRAS-mutant clone that is sensitive to this compound, but it may also harbor minor subclones that are resistant from the beginning.

These pre-existing resistant subclones can lack the target KRAS mutation (KRAS wild-type) or possess co-occurring mutations that render the KRAS pathway inhibition ineffective. Upon treatment with this compound, the sensitive KRAS-mutant cells are eliminated, creating a selective pressure that allows the pre-existing resistant subclones to proliferate and eventually dominate the tumor mass, leading to treatment failure. For example, in a KRAS G12D-mutant pancreatic tumor, a small subclone with a wild-type KRAS but a potent BRAF V600E mutation would be intrinsically resistant to this compound, as its growth is driven by a signal downstream of KRAS.

Table 1: Impact of Tumor Heterogeneity on Pan-KRAS Inhibitor Response

| Tumor State | Clonal Composition | Response to this compound |

| Pre-Treatment | 95% KRAS G12V mutant clone (dominant)5% KRAS WT / BRAF V600E mutant clone (subclone) | Initial tumor regression as the dominant clone is sensitive. |

| Post-Treatment | 5% KRAS G12V mutant clone (residual)95% KRAS WT / BRAF V600E mutant clone (dominant) | Tumor relapse and progressive disease due to the expansion of the intrinsically resistant subclone. |

Constitutive Activation of Alternative Pathways

Intrinsic resistance can also occur in tumors where the KRAS mutation is present but is not the sole driver of oncogenic signaling. If a tumor possesses co-occurring genetic alterations that constitutively activate signaling pathways parallel to or downstream of KRAS, the inhibition of KRAS by this compound may be insufficient to halt cell proliferation.

The RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways are the two principal downstream cascades regulated by KRAS. Mutations in key components of these pathways can bypass the need for KRAS activity. For instance, a tumor with both a KRAS G12C mutation and a loss-of-function mutation in the tumor suppressor PTEN would exhibit constitutive activation of the PI3K-AKT pathway. While this compound would successfully inhibit the MAPK pathway, the unabated signaling through the PI3K-AKT pathway would be sufficient to maintain cell survival and proliferation, conferring intrinsic resistance.

Table 2: Co-occurring Mutations Conferring Intrinsic Resistance to Pan-KRAS Inhibition

| Co-occurring Alteration | Affected Pathway | Mechanism of Resistance |

| BRAF V600E Mutation | MAPK Pathway | Constitutively activates the MAPK cascade downstream of KRAS, making KRAS inhibition redundant. |

| PIK3CA Mutation | PI3K-AKT Pathway | Directly activates PI3K, bypassing the need for KRAS-mediated activation. |

| PTEN Loss | PI3K-AKT Pathway | Loss of the PTEN tumor suppressor leads to hyperactivation of AKT, promoting survival signals independent of KRAS status. |

| NF1 Loss | MAPK Pathway | Loss of Neurofibromin 1 (a GTPase-activating protein) leads to sustained activation of RAS proteins, potentially overwhelming the inhibitor. |

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to treatment. Under the selective pressure of this compound, cancer cells can evolve new mechanisms to survive and proliferate, leading to eventual disease progression. These mechanisms are broadly classified as on-target or off-target.

On-Target Resistance: Secondary KRAS Mutations

On-target resistance involves genetic alterations in the drug's direct target, the KRAS protein itself. These secondary mutations can prevent or weaken the binding of this compound to the KRAS protein, thereby restoring its oncogenic function. Research on allele-specific inhibitors has extensively documented this phenomenon, and the same principles apply to pan-inhibitors.

These mutations can emerge within the original KRAS allele or through the acquisition of a new KRAS mutation. For example, a cell treated with an inhibitor targeting the KRAS G12C variant might develop a secondary G12D or G12V mutation at the same codon, which is not recognized by the specific inhibitor. A pan-inhibitor like this compound is designed to bind multiple KRAS mutants, but secondary mutations can still arise that alter the conformation of the binding pocket. Mutations such as R68S, V14I, or Q61H can modify the Switch-II pocket, a common binding site for KRAS inhibitors, reducing drug affinity and rendering the inhibitor ineffective.

Table 3: Examples of Secondary KRAS Mutations Conferring Acquired Resistance

| Secondary Mutation | Location/Region | Proposed Mechanism of Resistance Against a Pan-Inhibitor |

| G12D/R/V/W | P-loop | Alters the conformation of the P-loop and nucleotide binding, potentially interfering with inhibitor binding at the Switch-II pocket. |

| Q61H | Switch-II | Directly alters the Switch-II region, which is a critical contact point for many KRAS inhibitors, thereby reducing binding affinity. |

| R68S | Switch-II | Disrupts a key salt bridge (R68-E37) that stabilizes the inactive state, favoring the active conformation and sterically hindering inhibitor access. |

| V8L, V14I | Allosteric Sites | These mutations are located away from the primary binding pocket but can allosterically alter the protein's overall conformation, reducing the stability of the drug-target complex. |

Off-Target Resistance: Activation of Bypass Signaling Pathways

Off-target or bypass resistance occurs when cancer cells activate alternative signaling pathways to circumvent the pharmacologically blocked KRAS node. This is a common mechanism of acquired resistance to targeted therapies and does not involve any alteration to the KRAS gene itself.

A well-established mechanism of bypass resistance is the reactivation of upstream Receptor Tyrosine Kinases (RTKs). In many KRAS-mutant cancers, active KRAS engages a negative feedback loop that suppresses the expression and signaling of RTKs like the Epidermal Growth Factor Receptor (EGFR) or MET.

When this compound effectively inhibits KRAS, this negative feedback is relieved. The cell responds by dramatically upregulating the expression, amplification, or ligand-dependent activation of these RTKs. Amplified MET or reactivated EGFR can then signal through other RAS family members (e.g., HRAS, NRAS) or directly activate downstream effectors like PI3K, thereby restoring MAPK and/or PI3K pathway signaling and driving proliferation despite the continued inhibition of mutant KRAS. This adaptive rewiring effectively creates a detour around the therapeutic blockade. Studies have shown that co-treatment with an RTK inhibitor (e.g., an EGFR or MET inhibitor) can prevent or overcome this form of resistance.

Table 4: RTK-Mediated Bypass Mechanisms

| RTK | Mechanism of Upregulation | Downstream Effect |

| MET | Gene amplification or increased expression of its ligand, HGF. | Activates PI3K and MAPK pathways, often through NRAS or by directly phosphorylating GAB1. |

| EGFR | Reactivation through ligand (EGF, TGFα) overexpression or receptor amplification. | Restores signaling through wild-type RAS isoforms (HRAS, NRAS) or directly activates other effectors. |

| FGFR | Amplification of Fibroblast Growth Factor Receptors. | Activates the MAPK pathway through alternative scaffold proteins like FRS2, bypassing KRAS. |

| AXL | Overexpression of the AXL receptor kinase. | Can activate multiple pro-survival pathways, including PI3K-AKT and NF-κB. |

Mutations in Other RAS Family Members (e.g., NRAS, HRAS, BRAF, MRAS)

The RAS family of proteins, which includes KRAS, NRAS, and HRAS, share significant structural and functional similarities. mdpi.com They are key regulators of cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. hematologyandoncology.net Due to this redundancy, mutations in other RAS family members can compensate for the inhibition of KRAS. mdpi.combiorxiv.org

Acquired mutations in NRAS and BRAF have been identified as mechanisms of resistance to KRAS G12C inhibitors. nih.govfrontiersin.org These mutations can reactivate the MAPK pathway downstream of KRAS, thereby bypassing the inhibitory effect of the drug. nih.gov While pan-KRAS inhibitors are designed to target multiple KRAS mutants, their efficacy against other RAS isoforms like NRAS and HRAS can vary. nih.govnih.gov The development of pan-RAS inhibitors, which target all RAS isoforms, is an ongoing area of research aimed at overcoming this resistance mechanism. nih.govnih.gov

BRAF, a serine-threonine kinase, is a critical downstream effector of RAS proteins. oncotarget.com Activating mutations in BRAF can lead to constitutive activation of the MAPK pathway, independent of KRAS signaling. oncotarget.com In colorectal cancer, BRAF and KRAS mutations are often mutually exclusive. oncotarget.com However, the emergence of BRAF mutations following treatment with KRAS inhibitors can confer resistance. nih.gov

| Gene | Function | Role in Resistance | References |

|---|---|---|---|

| NRAS | GTPase, member of the RAS family | Activating mutations can compensate for KRAS inhibition by reactivating the MAPK pathway. | nih.govfrontiersin.org |

| HRAS | GTPase, member of the RAS family | Compensatory hyperactivation can limit the efficacy of KRAS-specific inhibitors. | biorxiv.org |

| BRAF | Serine/threonine kinase in the MAPK pathway | Activating mutations can bypass KRAS inhibition by directly activating downstream signaling. | nih.govoncotarget.com |

Alterations in RAF/MEK/ERK or PI3K/AKT/mTOR Components (e.g., BRAF, PIK3CA, PTEN)

The RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways are two of the most important downstream signaling cascades regulated by KRAS. mdpi.comjci.org Alterations in the components of these pathways are common mechanisms of resistance to KRAS inhibition.

Activating mutations in BRAF and MEK1 have been observed in tumors that have developed resistance to KRAS inhibitors. mdpi.com These mutations lead to the reactivation of the MAPK pathway, even in the presence of a KRAS inhibitor. nih.gov

The PI3K/AKT/mTOR pathway is also frequently implicated in resistance. frontiersin.org Activating mutations in PIK3CA, the gene encoding the catalytic subunit of PI3K, or loss-of-function mutations in the tumor suppressor gene PTEN, can lead to constitutive activation of this pathway. aacrjournals.orgnih.gov This provides an alternative survival signal for cancer cells, allowing them to proliferate despite the inhibition of KRAS-mediated signaling. aacrjournals.org In colorectal cancer, PIK3CA mutations are associated with resistance to both BRAF and MEK inhibitors. oncotarget.comfrontiersin.org

| Gene/Protein | Pathway | Alteration | Consequence | References |

|---|---|---|---|---|

| BRAF | RAF/MEK/ERK | Activating Mutation | Constitutive pathway activation, bypassing KRAS | mdpi.com |

| PIK3CA | PI3K/AKT/mTOR | Activating Mutation | Pathway activation, promoting cell survival | mdpi.comaacrjournals.orgfrontiersin.org |

| PTEN | PI3K/AKT/mTOR | Loss-of-Function Mutation | Loss of pathway inhibition, leading to activation | mdpi.comaacrjournals.orgnih.gov |

Loss-of-Function Mutations in Tumor Suppressor Genes (e.g., NF1, KEAP1)

Loss-of-function mutations in tumor suppressor genes can also contribute to resistance to pan-KRAS inhibition. NF1 encodes neurofibromin, a GTPase-activating protein (GAP) that negatively regulates RAS activity by promoting the hydrolysis of GTP to GDP. mdpi.commdpi.com Loss of NF1 function leads to increased levels of active, GTP-bound RAS, which can overcome the effects of KRAS inhibitors. mdpi.comnih.gov

KEAP1 is a tumor suppressor gene that plays a role in the cellular stress response. researchgate.net Co-occurring mutations in KEAP1 are associated with poor clinical outcomes in patients treated with KRAS G12C inhibitors. nih.govfrontiersin.orgmdpi.com The precise mechanism by which KEAP1 loss contributes to resistance is still being investigated, but it may involve the creation of an immunosuppressive tumor microenvironment or the activation of alternative survival pathways. frontiersin.orgresearchgate.net

Phenotypic and Histological Transformations (e.g., Epithelial-to-Mesenchymal Transition (EMT), Adeno-squamous Transition, AT1-like Cell State)

Cancer cells can undergo phenotypic and histological changes that render them less dependent on the KRAS signaling pathway. nih.gov One such change is the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and acquire a more migratory and invasive mesenchymal phenotype. frontiersin.org EMT has been identified as a mechanism of both intrinsic and acquired resistance to KRAS inhibitors. nih.govcancer.gov

Another form of resistance involves histological transformation, such as the adeno-squamous transition, where lung adenocarcinoma cells transform into squamous cell carcinoma. frontiersin.orgresearchgate.net This has been observed in lung cancers treated with KRAS inhibitors and is associated with resistance. nih.govresearchgate.net

Recent studies have also identified a quiescent, drug-tolerant "AT1-like" cell state as a mechanism of resistance in KRAS-mutant lung adenocarcinoma. biorxiv.orgcornell.edunih.gov These cells, which resemble alveolar type 1 cells, are less reliant on KRAS signaling for survival and can serve as a reservoir for the emergence of acquired resistance. nih.govbiorxiv.orgcornell.edunih.gov

Adaptive Feedback Loops and Cellular Rewiring

Cancer cells exhibit remarkable plasticity and can rewire their signaling networks to adapt to therapeutic pressure. researchgate.net Inhibition of the MAPK pathway by KRAS inhibitors can trigger feedback reactivation of the pathway through various mechanisms. hematologyandoncology.netnih.gov This can involve the upregulation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and HER2, which can then reactivate RAS signaling. hematologyandoncology.net

This adaptive feedback is a major contributor to the limited efficacy of KRAS inhibitors when used as monotherapy. hematologyandoncology.netcancer.gov The cellular rewiring that occurs in response to KRAS inhibition can also lead to a decreased dependence on the targeted oncoprotein, contributing to acquired resistance. cancer.gov

Alterations in the Tumor Microenvironment

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. mdpi.com KRAS mutations can shape the TME, often creating an immunosuppressive environment that promotes tumor growth and immune evasion. frontiersin.orgmdpi.com This can involve the recruitment of immunosuppressive cells like myeloid-derived suppressor cells and regulatory T cells, and the upregulation of immune checkpoint proteins such as PD-L1. frontiersin.orgmdpi.com

While KRAS inhibition can lead to a remodeling of the TME, making it more favorable for anti-tumor immunity, alterations within the TME can also contribute to resistance. nih.govfrontiersin.org For example, a pro-angiogenic TME can promote resistance to BRAF inhibitors, a principle that may also apply to KRAS inhibition. nih.gov The complex interplay between KRAS signaling and the TME is an active area of research, with implications for the development of combination therapies that target both the tumor cells and their microenvironment. mdpi.comfrontiersin.org

Combination Therapeutic Strategies in Preclinical Development

Rationale for Combination Therapies

The primary motivation for exploring combination therapies with pan-KRAS-IN-14 is to preemptively address the complex and adaptive nature of KRAS-driven cancers. Tumors can employ various strategies to evade the effects of a single targeted agent, necessitating a multi-pronged therapeutic attack.

Resistance to KRAS inhibitors can manifest through several mechanisms. One of the most common is the feedback reactivation of signaling pathways. nih.gov When a KRAS inhibitor like this compound blocks its target, the cancer cell can adapt by reactivating upstream components, such as receptor tyrosine kinases (RTKs), which in turn restores downstream signaling through pathways like the MAPK cascade. nih.gov This adaptive feedback loop can limit the inhibitor's effectiveness. nih.gov

Identified Mechanisms of Resistance to KRAS Inhibition:

| Category | Mechanism | Description |

|---|---|---|

| Adaptive Resistance | Feedback Reactivation | Inhibition of KRAS leads to the reactivation of upstream RTKs, which restores signaling through the MAPK or other pathways. nih.gov |

| Acquired Resistance | Secondary KRAS Mutations | New mutations in the KRAS gene can emerge that disrupt drug binding or alter protein function. nih.gov |

| Acquired Resistance | Bypass Track Activation | Mutations or amplifications in other oncogenes (e.g., EGFR, MET, BRAF) can activate parallel signaling pathways, rendering the cell independent of KRAS signaling. nih.gov |

| Phenotypic Changes | Epithelial-to-Mesenchymal Transition (EMT) | Cancer cells can change their state to one that is less dependent on the original oncogenic driver. nih.gov |

KRAS mutations often coexist with other genetic alterations in oncogenes and tumor suppressor genes, such as TP53 or MYC. researchgate.netbroadinstitute.org These co-mutations can cooperate to drive tumor progression and may provide additional avenues for therapeutic intervention. A strategy that combines a pan-KRAS inhibitor with a drug targeting a co-occurring oncogenic driver could create a synthetic lethal effect, where the combination is significantly more effective at killing cancer cells than either drug alone. This approach addresses the genetic complexity of tumors and the redundancy in cancer signaling pathways. researchgate.net

Combinations with Other KRAS Pathway Inhibitors

A key strategy in preclinical development involves combining this compound with other agents that inhibit different nodes within the KRAS signaling pathway. This "vertical inhibition" approach aims to block the pathway at multiple levels, preventing signaling reactivation and enhancing the depth of pathway suppression.

SHP2 is a protein tyrosine phosphatase that functions upstream of KRAS, relaying signals from RTKs to activate RAS proteins. nih.gov The inhibition of KRAS can lead to a feedback loop that reactivates SHP2, thereby limiting the drug's efficacy. Combining a pan-KRAS inhibitor with a SHP2 inhibitor can abrogate this adaptive resistance. nih.gov Preclinical studies have shown that this combination leads to superior disruption of the MAPK pathway, increased apoptosis, and significant tumor regression in various cancer models compared to either agent alone. nih.govnih.gov This "up plus down" blockade strategy has demonstrated good tolerability and efficacy in multiple in vivo models of KRAS-driven cancers. nih.govbiorxiv.org

Preclinical Findings for SHP2 and KRAS Inhibitor Combinations:

| Finding | Observation | Model System |

|---|---|---|

| Synergistic Activity | The combination of a SHP2 inhibitor and a KRAS pathway inhibitor shows synergistic anti-cancer activity. nih.gov | In vitro cell lines |

| Enhanced Pathway Inhibition | The combination leads to a more profound and durable suppression of the MAPK pathway. nih.gov | In vitro and in vivo models |

| Tumor Regression | Significant tumor regression is observed in multiple mouse models of pancreatic ductal adenocarcinoma (PDAC). nih.gov | In vivo mouse models |

| Immune Microenvironment Remodeling | The combination can decrease myeloid suppressor cells and increase CD8+ T cells, sensitizing tumors to immunotherapy. nih.gov | Syngeneic mouse models |

SOS1 (Son of Sevenless) is a guanine (B1146940) nucleotide exchange factor (GEF) that is critical for activating KRAS by facilitating the exchange of GDP for GTP. nih.gov Inhibiting the interaction between SOS1 and KRAS is another strategy to block KRAS signaling, and it is independent of the specific KRAS mutation type. nih.govresearchgate.net Compounds that inhibit the KRAS::SOS1 interaction, such as BAY-293 and BI-3406, represent a form of pan-KRAS inhibition. nih.govnih.gov Combining this compound with a direct SOS1 inhibitor could theoretically provide a more complete blockade of KRAS activation. Preclinical studies have shown that SOS1 inhibitors like BI 1701963 have been tested in combination with MEK inhibitors, demonstrating increased anti-tumor activity through a dual pathway blockade. oncologynews.com.au This suggests that combining different mechanisms of pan-KRAS inhibition or combining a pan-KRAS inhibitor with a downstream effector inhibitor could be a powerful strategy.

MEK and ERK are critical kinases that function downstream of KRAS in the MAPK pathway. nih.gov While inhibitors of MEK and ERK have been developed, their efficacy as single agents in KRAS-mutant cancers has been limited due to feedback reactivation of the pathway. nih.gov However, combining a pan-KRAS inhibitor like this compound with a MEK or ERK inhibitor offers a compelling rationale. This vertical co-inhibition can prevent the rebound activation of ERK signaling that often plagues MEK inhibitor monotherapy. nih.gov Preclinical models have shown that the combined inhibition of both MEK and an upstream node like SOS1 or SHP2 is effective, supporting the principle of dual pathway blockade. nih.govoncologynews.com.au For instance, the combination of a pan-KRAS inhibitor with a MEK inhibitor has shown strong anti-tumor activity in non-clinical studies. oncologynews.com.au Similarly, combining SHP2 and ERK inhibitors has proven effective in KRAS-mutant preclinical models, further validating the strategy of targeting the pathway both upstream and downstream of RAS. nih.govbiorxiv.org

Combinations with Other Targeted Therapies

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In many KRAS-mutant cancers, particularly pancreatic cancer, the loss of the CDKN2A tumor suppressor gene leads to hyperactivation of CDK4/6, promoting cell proliferation. nih.govusuhs.edu This provides a clear rationale for combining pan-KRAS inhibitors with CDK4/6 inhibitors. Preclinical studies have shown that tumors with KRAS mutations exhibit increased sensitivity to CDK inhibitors. nih.gov The combination of a CDK4/6 inhibitor, such as palbociclib, with inhibitors of the KRAS downstream pathway has proven effective in preclinical models of KRAS-mutant colorectal cancer and NSCLC. nih.gov Such combinations can induce cell-cycle arrest at the G1 to S phase, ultimately resulting in the inhibition of tumor growth. aacrjournals.org

KRAS-mutant cancer cells exhibit high rates of protein synthesis and turnover, leading to a greater dependency on the proteasome system for maintaining protein homeostasis. nih.gov This vulnerability can be exploited by combining pan-KRAS inhibitors with proteasome inhibitors. Recent studies have shown that proteasome inhibition can synergistically enhance the sensitivity of cancer cells to KRAS inhibitors. nih.gov Specifically, targeting the REGγ-proteasome, a component of the ubiquitin-independent proteasome system, with inhibitors like RLY01, has demonstrated enhanced antitumor efficacy when combined with a KRAS G12C inhibitor in preclinical models. nih.gov This combination leads to the induction of apoptosis, as evidenced by increased levels of cleaved PARP and cleaved caspase-3. nih.gov

Reactivation of receptor tyrosine kinase (RTK) signaling, particularly through the epidermal growth factor receptor (EGFR), is a known mechanism of resistance to KRAS inhibition. nih.govaacrjournals.org Preclinical studies have shown that inhibiting KRAS can lead to a feedback activation of EGFR signaling. aacrjournals.org This provides a strong basis for combining pan-KRAS inhibitors with EGFR inhibitors.

High-throughput CRISPR/Cas9 screening identified that EGFR blockade confers significant sensitivity to pan-RAS inhibitors in KRAS-mutated cancers. springermedicine.com The combination of a pan-RAS inhibitor (RMC-7977) with an EGFR inhibitor (gefitinib) demonstrated significantly enhanced anti-cancer effects in multiple KRAS-mutant cancer cell lines and in a mouse syngeneic tumor model. springermedicine.com This synergy is attributed to a more profound suppression of the RTK-RAS-RAF-MEK-ERK pathway than is achievable with either agent alone. springermedicine.com Similarly, the pan-KRAS inhibitor BAY-293, which targets the KRAS-SOS1 interaction, showed marked synergy with the EGFR inhibitor osimertinib in 3D spheroid cultures of EGFR-mutated NSCLC cells. nih.gov

| Combination Class | Cancer Model | Inhibitors Used | Key Finding | Citation |

|---|---|---|---|---|

| CDK4/6 Inhibitors | KRAS-mutant CRC and NSCLC | MEK inhibitor + Palbociclib (CDK4/6 inhibitor) | Effective in preclinical models. | nih.gov |

| Proteasome Inhibitors | KRAS-mutant cancer cells | RLY01 (REGγ-proteasome inhibitor) + AMG510 (KRAS G12C inhibitor) | Synergistic antitumor effects. | nih.gov |

| EGFR Inhibitors | KRAS-mutant cancer cell lines and mouse model | RMC-7977 (pan-RAS inhibitor) + EGFR inhibitors | Significantly enhanced in vitro and in vivo therapeutic efficacy. | springermedicine.com |

Synergistic Effects with Conventional Anti-Cancer Modalities (Preclinical Context)

Combining pan-KRAS inhibitors with standard-of-care chemotherapy is another promising preclinical strategy. This approach is being explored to prevent the emergence of resistance to targeted therapy. cancer.gov In mouse models of pancreatic cancer, adding chemotherapy to the KRAS inhibitor MRTX1133 resulted in a significant reduction in tumor growth and metastasis compared to either treatment alone. cancer.gov This potent effect is believed to occur because the two therapies shut down different cellular pathways that drive cancer cell growth. cancer.gov In these preclinical models, the combination therapy also led to substantially longer survival. cancer.gov The pan-KRAS inhibitor BAY-293 has also demonstrated synergy with several chemotherapeutic agents in preclinical testing. nih.gov These findings provide a strong rationale for clinical trials investigating pan-KRAS inhibitors in combination with various chemotherapy regimens, such as those including gemcitabine, nab-paclitaxel, and oxaliplatin. lilly.com

DNA Transcription and Stress Response Modulators

Preclinical research has explored the combination of pan-KRAS inhibitors with agents that modulate DNA transcription and cellular stress responses. This strategy aims to exploit potential vulnerabilities in cancer cells that become more pronounced upon KRAS inhibition. By simultaneously targeting KRAS-driven signaling and cellular mechanisms involved in managing genetic information and stress, it may be possible to induce synthetic lethality and achieve more profound and durable anti-tumor effects.

Studies involving the pan-KRAS inhibitor BAY-293 have demonstrated synergistic cytotoxicity when combined with compounds affecting DNA transcription and stress response in primary non-small cell lung cancer (NSCLC) cells. nih.gov This pan-KRAS inhibitor impairs the interaction of KRAS with the GTP-loading protein SOS1. nih.gov The rationale for combining BAY-293 with transcription and stress modulators is to enhance its efficacy, particularly in tumor cells that may be resistant to targeted therapy alone. nih.gov

The investigation into these combinations has yielded promising results, highlighting specific classes of drugs that work well with pan-KRAS inhibition. The synergistic effects observed suggest that targeting these complementary pathways could be a viable therapeutic strategy for KRAS-mutant cancers. nih.gov

Research Findings on Combination Therapies

Preclinical investigations have assessed the synergistic potential of the pan-KRAS inhibitor BAY-293 with various modulators of DNA transcription and cellular stress. The following table summarizes the findings from studies conducted on primary NSCLC cell cultures.

| Combination Agent | Drug Class | Observed Effect with BAY-293 | Preclinical Model |

|---|---|---|---|

| Flavopiridol | pan-CDK inhibitor | Synergistic Cytotoxicity | Primary NSCLC Cells |

| Pevonedistat (MLN4924) | NEDD8-activating enzyme inhibitor | Synergistic Cytotoxicity | Primary NSCLC Cells |

This table summarizes the synergistic effects observed when combining the pan-KRAS inhibitor BAY-293 with modulators of DNA transcription and stress response in preclinical models. nih.gov

The pan-CDK inhibitor Flavopiridol, which broadly inhibits cyclin-dependent kinases involved in transcription and cell cycle regulation, showed high cytotoxicity in KRAS mutant NSCLC cells at nanomolar concentrations and acted synergistically with BAY-293. nih.gov Similarly, Pevonedistat, an inhibitor of the NEDD8-activating enzyme that impacts protein turnover and cellular stress, also demonstrated a synergistic cytotoxic effect when combined with the pan-KRAS inhibitor. nih.gov These findings suggest that disrupting cellular processes like transcription and the ubiquitin-proteasome system can enhance the anti-tumor activity of pan-KRAS inhibitors.

Structural Biology and Computational Insights

High-Resolution Structural Analysis of KRAS-Inhibitor Complexes

High-resolution structural analysis, primarily through X-ray crystallography, provides atomic-level details of how inhibitors bind to KRAS. These studies are crucial for elucidating the precise interactions that confer potency and selectivity. Although a crystal structure for a pan-KRAS-IN-14-KRAS complex is not available, the structures of related pan-KRAS inhibitors like BI-2865 have been resolved, revealing key mechanistic details. frontiersin.org

KRAS proteins possess several domains that are critical for their function, including the P-loop (residues 10-17), Switch I (residues 25-40), and Switch II (residues 60-76) regions. biorxiv.orgbiorxiv.org These areas undergo conformational changes between the active (GTP-bound) and inactive (GDP-bound) states. biorxiv.org Inhibitors have been designed to target distinct pockets that become accessible in these states.

One such site is a shallow pocket located between Switch I and Switch II, which is targeted by several pan-KRAS inhibitors. biorxiv.org Another well-studied pan-KRAS inhibitor, ACA-14, is predicted through computational modeling to bind to a pocket designated "p1". acs.org Analysis of this interaction highlights key residues that stabilize the inhibitor.

Key Predicted Interactions for the Pan-KRAS Inhibitor ACA-14:

| Interacting Ligand Group | KRAS Residue | Interaction Type | Distance (Å) | KRAS Region |

|---|---|---|---|---|

| Benzoic acid carboxyl oxygen | K5 | Hydrogen Bond | 1.8 | P-loop |

| NH substituent | E37 | Hydrogen Bond | 1.9 | Switch I |

| Carbonyl group | Q70 | Hydrogen Bond | 2.3 | Switch II |

| Phenyl ring | V7, L56 | van der Waals | 3.9 | - |

| Cyclopropyl ring | Y71 | van der Waals | - | Switch II |

Data derived from molecular dynamics simulations of the ACA-14-KRAS complex. acs.org

These interactions, involving residues from the P-loop, Switch I, and Switch II, demonstrate how pan-KRAS inhibitors can anchor themselves to the protein, thereby interfering with its function. acs.org

KRAS function is dictated by its conformational state, cycling between an inactive GDP-bound form and an active GTP-bound form. nih.gov Many modern inhibitors, including pan-KRAS agents, are designed to bind to allosteric sites—locations distinct from the primary nucleotide-binding site—to trap the protein in a specific conformation. biorxiv.org

Research shows that pan-KRAS inhibitors can be mechanistically distinct from mutant-specific covalent inhibitors by binding to pockets present in both the active and inactive conformations of KRAS. biorxiv.orgresearchgate.net For example, the pan-KRAS inhibitor ACA-14 has been shown to interact with both the active (GTP-bound) and inactive (GDP-bound) forms of wild-type and oncogenic mutant KRAS. acs.org This ability to bind irrespective of the nucleotide state is a hallmark of certain pan-KRAS inhibitors. biorxiv.orgacs.org

Furthermore, detailed NMR studies on active KRAS have identified a dynamic equilibrium between two distinct conformational states, termed "state-1" (inactive-like) and "state-2" (active). rsc.org Oncogenic mutations can shift this equilibrium. rsc.org Pan-KRAS inhibitors can exploit these dynamic states by binding to transiently available allosteric pockets, such as the SWI/SWII pocket or a pocket near residue A59, to lock the protein in an inhibited state. biorxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to model the movement of atoms and molecules over time. acs.org They provide critical insights into the dynamic behavior of proteins like KRAS, revealing conformational changes and the stability of protein-ligand complexes that are not apparent from static crystal structures. nih.gov

MD simulations have been instrumental in characterizing the distinct dynamic behaviors of wild-type (WT) KRAS compared to its oncogenic mutants. acs.org Studies simulating WT KRAS and common variants like G12C, G12D, G12V, and G13D reveal that the mutations lead to unique conformational dynamics and stability patterns. acs.org For instance, G12V and G12D mutants exhibit slightly higher average root-mean-square deviation (RMSD) values, indicating increased flexibility in certain regions. acs.org This altered dynamic landscape in mutant proteins can be exploited by pan-KRAS inhibitors designed to bind across these different variants. Free energy landscape analysis further shows that mutations alter the thermodynamic stability of KRAS, which is crucial for understanding the molecular basis of its persistent activation in cancer. acs.org

The binding of an inhibitor to KRAS can induce significant conformational changes in the protein. acs.org MD simulations can predict these changes, which can then be validated experimentally. For example, upon binding of the pan-KRAS inhibitor ACA-14, thermal shift assays (TSA) show an increase in the melting temperature (Tm) of KRAS, which suggests that the ligand binding stabilizes the protein and induces a structural change. acs.org Similarly, techniques like second harmonic generation (SHG) can detect real-time conformational changes upon ligand binding, distinguishing the unique structural shifts induced by different small molecules. pnas.org These ligand-induced changes are central to the inhibitor's mechanism, as they can disrupt the protein's ability to interact with its downstream signaling partners. acs.org

To quantify the strength and stability of an inhibitor's interaction with KRAS, computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. researchgate.netfrontiersin.org This method calculates the binding free energy of a ligand to a protein by analyzing snapshots from an MD simulation trajectory. mdpi.com A lower binding free energy value indicates a more stable and higher-affinity interaction.

The total binding free energy is composed of several components, providing a detailed look at the forces driving the interaction.

Components of MM/PBSA Binding Free Energy Calculation:

| Energy Component | Description |

|---|---|

| ΔE_vdw | van der Waals energy, representing short-range attractive and repulsive forces. |

| ΔE_elec | Electrostatic energy, representing the forces between charged atoms. |

| ΔG_polar | The polar component of the solvation energy, often calculated using the Poisson-Boltzmann (PB) model. |

| ΔG_nonpolar | The nonpolar component of the solvation energy, typically estimated from the solvent-accessible surface area (SASA). |

This table outlines the primary energy terms summed to estimate the total binding free energy (ΔG_bind) of a ligand-protein complex. frontiersin.orgmdpi.com

MM/PBSA analyses have been successfully used to compare the binding affinities of potential inhibitors to KRAS mutants, helping to identify promising candidates for further development. researchgate.netmdpi.com For a pan-KRAS inhibitor, such analysis would be critical to confirm a strong binding affinity across a wide range of KRAS mutations.

Computational Drug Design Methodologies

The development of inhibitors targeting the KRAS protein, long considered an "undruggable" target, has been significantly accelerated by the application of Computer-Aided Drug Design (CADD). nih.gov These computational strategies are broadly categorized into structure-based CADD (SB-CADD) and ligand-based CADD (LB-CADD). nih.gov SB-CADD methods, such as virtual screening and molecular docking, leverage the three-dimensional structure of the target protein to identify potential inhibitors. nih.gov LB-CADD approaches, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the properties of known active compounds when the protein's structure is not fully understood or to complement structure-based approaches. nih.gov The integration of these methods, sometimes referred to as "hybrid virtual screening," has become instrumental in discovering novel pan-KRAS inhibitors by enhancing computational efficiency and reducing false positives. nih.gov These advanced computational tools allow researchers to analyze structural features, identify binding sites, screen vast libraries of compounds, and predict the efficacy of potential drug candidates, thereby streamlining the discovery pipeline for compounds like this compound. nih.govnih.gov

Virtual Screening and Molecular Docking

Virtual screening is a cornerstone of modern drug discovery, enabling the rapid, cost-effective screening of extensive chemical libraries to identify promising hit compounds. nih.govnih.gov This process can be either structure-based or ligand-based. nih.gov Structure-based virtual high-throughput screening (vHTS) utilizes molecular docking to simulate the interaction between a small molecule and the protein's binding site. nih.govnih.gov This simulation evaluates the binding affinity and pose of the ligand, helping to prioritize compounds for further experimental testing. nih.gov

Molecular docking studies are crucial for refining the hits obtained from initial screening. nih.gov For KRAS, docking helps in understanding how inhibitors bind to specific pockets, such as the Switch II pocket, thereby blocking the interaction between KRAS and its effectors or exchange factors like Son of Sevenless (SOS1). nih.govmdpi.com For instance, in the discovery of KRASG12D inhibitors, molecular docking was used to filter compounds from commercial databases that were initially identified through pharmacophore modeling. nih.gov The reliability of the docking protocol is often validated by redocking a known co-crystallized ligand into the protein's active site to ensure the method can accurately reproduce the experimental binding mode. nih.gov

| Step | Description | Methodology | Objective | Reference |

|---|---|---|---|---|

| 1. Library Preparation | A large chemical database (e.g., ZINC, in-house libraries) is selected. | Filtering based on drug-like properties (e.g., Lipinski's rule of five). Generation of 3D conformations for each molecule. | To create a high-quality, diverse set of compounds for screening. | mdpi.comacs.org |

| 2. Target Preparation | The 3D crystal structure of the KRAS protein (e.g., KRASG12D, PDB: 7EWB) is obtained from the Protein Data Bank. | Removal of water molecules, addition of hydrogen atoms, and assignment of partial charges. The binding site is defined. | To prepare the protein receptor for docking simulations. | nih.gov |

| 3. Initial Screening | The compound library is screened against the target's binding site. | Often uses faster, less computationally intensive methods like pharmacophore modeling or initial docking stages. | To quickly eliminate non-binding molecules and select a smaller subset of potential hits. | nih.govacs.org |

| 4. Molecular Docking | The selected hits undergo rigorous docking simulations. | Algorithms like Glide or MOE's Triangle Matcher are used to predict binding poses and score interactions. | To evaluate binding affinity and identify the most likely binding mode of each compound. | nih.govacs.org |

| 5. Hit Selection & Refinement | Compounds are ranked based on docking scores and visual inspection of binding interactions with key residues. | Post-docking analysis, filtering based on interaction fulfillment. | To select a final list of high-potential candidates for experimental validation. | nih.gov |

Machine Learning-Based QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov By converting molecular structures into numerical descriptors, QSAR models can quantitatively predict the potency of new, untested molecules. nih.gov The advent of machine learning (ML) has significantly enhanced QSAR modeling, allowing for the development of highly predictive and robust models for drug discovery. nih.gov

In the context of KRAS, ML-based QSAR models have been built to predict the inhibitory activity (e.g., pIC50) of compounds against specific mutants like KRASG12C. nih.gov These models are trained on large, curated datasets of known inhibitors. nih.govarxiv.org Various ML algorithms, such as Random Forest, Support Vector Machines, and XGBoost, are employed, with their performance validated through rigorous internal and external validation methods. nih.gov For example, one study successfully used an XGBoost regression model with a conjoint fingerprint (combining PubChem and Substructure fingerprints) to predict KRASG12C inhibitor affinity, demonstrating high performance and generalizability. nih.gov Such models serve as powerful high-throughput screening tools to identify novel inhibitor scaffolds. nih.gov

| Metric | Description | Value | Reference |

|---|---|---|---|

| R² | Coefficient of determination (Goodness-of-fit for the training set) | 0.81 | nih.gov |

| Q²CV | Cross-validated R² (Predictivity from cross-validation) | 0.60 | nih.gov |

| Q²Ext | External validation R² (Predictivity on an external test set) | 0.62 | nih.gov |

| Dataset Size | Number of compounds used to build and test the model | 1033 | nih.gov |

| ML Algorithm | Machine learning method used | XGBoost Regression | nih.gov |

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model represents the key steric and electronic properties, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are critical for optimal binding. mdpi.com

This methodology has been successfully applied to discover novel inhibitors for KRAS mutants. nih.govmdpi.com The process can be either ligand-based, where the model is generated from a set of known active inhibitors, or structure-based, where the model is derived from the interactions observed in a protein-ligand crystal structure. nih.govmdpi.com Once generated, the pharmacophore model serves as a 3D query to screen large compound databases, rapidly identifying molecules that possess the desired chemical features. mdpi.com For example, a common feature pharmacophore model for KRASG12D inhibitors was generated and used to screen over 200,000 compounds, leading to the identification of several promising hits after subsequent docking studies. mdpi.com

| Pharmacophoric Feature | Description | Importance | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | An atom with an available hydrogen for a hydrogen bond. | Essential for specific interactions with key residues in the binding pocket. | mdpi.comarxiv.org |

| Hydrogen Bond Acceptor | An atom with a lone pair of electrons that can accept a hydrogen bond. | Crucial for anchoring the inhibitor within the active site. | mdpi.com |

| Aromatic Ring | A flat, cyclic, conjugated system of atoms. | Contributes to structural integrity and can engage in π-stacking interactions. | mdpi.comarxiv.org |

| Hydrophobic Moiety | A nonpolar chemical group. | Pivotal for binding affinity through interactions with hydrophobic regions of the protein. | mdpi.comarxiv.org |

In Silico Prediction of Drug Response and Pathway Dynamics

These models integrate canonical biochemical knowledge with cell-specific data (e.g., mutations, gene expression) to predict how signals are processed and how cells decide between proliferation and death in response to drugs. plos.org By simulating the effects of an inhibitor on key nodes within the KRAS signaling network, researchers can gain insights into potential synergistic drug combinations and mechanisms of drug resistance. plos.orgtandfonline.com For example, in silico models can explore how the coordinated dynamics of ERK and AKT activities, modulated by inhibitors, control cell fate. plos.org This approach allows for the mechanistic interpretation of drug sensitivity in specific cellular contexts and provides a framework for designing more rational cancer therapies targeting pan-KRAS mutant cancers. plos.org

| Modeling Approach | Key Pathways Modeled | Predicted Outcome | Application | Reference |

|---|---|---|---|---|

| Mechanistic ODE Model | Ras/RAF/ERK, PI3K/AKT, mTOR, Cell Cycle, Apoptosis | Cell fate (proliferation vs. death), synergistic drug effects. | Predicting sensitivity to AKT inhibitors in specific cancer cell lines. | plos.org |

| Pathway Analysis | RAF-MEK-ERK and PI3K-AKT-mTOR | Blockade of downstream signaling (e.g., p-ERK, p-AKT). | Confirming the on-target effect of KRAS inhibitors. | tandfonline.com |

| ML-driven Drug Repurposing | KRAS-GTPase binding | Identification of FDA-approved drugs with potential KRAS inhibitory activity. | Screening existing drugs for new applications against KRAS-mutant cancers. | biorxiv.org |

Future Directions in Pan Kras in 14 Research

Identification of Predictive Biomarkers for Response and Resistance

A crucial aspect of advancing pan-KRAS inhibitor therapy is the identification of biomarkers to predict which tumors will respond and to understand the mechanisms that drive resistance. Given that both primary and acquired resistance are common issues with KRAS-targeted therapies, a deep understanding of the molecular landscape of tumors is imperative. jci.org

Resistance to KRAS inhibitors can be broadly categorized into on-target mutations and the activation of bypass pathways. mdpi.com Post-treatment analyses for other KRAS inhibitors have identified secondary mutations within the KRAS gene itself that prevent drug binding. mdpi.com Furthermore, genomic amplification of the mutant KRAS allele can overwhelm the inhibitor, representing a significant resistance mechanism. mdpi.com

Beyond the KRAS gene itself, co-mutations in other genes are critical determinants of response. For instance, alterations in genes within the canonical downstream pathways, such as PI3K (e.g., PIK3CA mutations or PTEN loss), can confer resistance by providing an alternative survival signal. frontiersin.orgmdanderson.org Similarly, mutations that lead to the reactivation of the MAPK pathway or alterations in upstream receptor tyrosine kinases (RTKs) like MET can bypass the effects of KRAS inhibition. frontiersin.orgascopubs.org Early data also suggest that co-mutations in genes like TP53 may serve as negative predictive biomarkers for certain therapies in KRAS-mutant cancers. aacrjournals.org

Recent research has also shed light on the KRAS/NRF2/REGγ axis as a potential contributor to drug resistance, highlighting novel avenues for biomarker discovery. jci.org The tumor microenvironment and the expression of immune checkpoint molecules like PD-L1 are also key areas of investigation, as KRAS mutations can influence the tumor's immune landscape. frontiersin.org

Table 1: Potential Predictive Biomarkers for Pan-KRAS Inhibitor Therapy

| Biomarker Category | Specific Biomarker | Implication for Pan-KRAS Inhibition | Reference |

|---|---|---|---|

| On-Target Alterations | Secondary KRAS mutations (e.g., at drug-binding site) | Predicts acquired resistance to specific inhibitors. | mdpi.com |

| KRAS allele amplification | Predicts resistance due to increased target concentration. | mdpi.com | |

| Bypass Pathway Activation | Mutations in MAPK pathway (e.g., BRAF, MEK) | Predicts resistance by reactivating the downstream pathway. | ascopubs.org |

| Alterations in PI3K/AKT pathway (e.g., PIK3CA mutation, PTEN loss) | Predicts resistance through parallel survival signaling. | frontiersin.org | |

| Receptor Tyrosine Kinase (RTK) amplification (e.g., MET, EGFR) | Predicts resistance by reactivating RAS signaling upstream. | frontiersin.orgascopubs.org | |

| Co-occurring Mutations | TP53 mutation status | May act as a negative predictive biomarker for immunotherapy combinations. | aacrjournals.org |

| KEAP1/STK11 mutations | Associated with poor response to KRAS inhibitors in some contexts. | mdanderson.org | |

| Immune Microenvironment | PD-L1 expression level | Potential biomarker for combination therapy with immune checkpoint inhibitors. | frontiersin.org |

Exploration of Novel Therapeutic Combinations

To counteract the complex resistance mechanisms, the exploration of novel therapeutic combinations is a paramount future direction. The rationale for combination strategies is to target the KRAS-driven tumor through multiple, complementary mechanisms, thereby increasing the depth and durability of response. Preclinical data strongly suggest that combining KRAS inhibitors with agents that block vertical signaling or parallel survival pathways can be synergistic. boehringer-ingelheim.comaacrjournals.org

One promising strategy is vertical inhibition of the MAPK pathway. Combining a pan-KRAS inhibitor with inhibitors of downstream effectors like MEK or upstream activators like SHP2 or SOS1 could prevent or overcome adaptive feedback. nih.gov For example, a clinical study is evaluating the combination of a SOS1::pan-KRAS inhibitor, BI 1701963, with a KRAS G12C-specific inhibitor, based on preclinical evidence of synergy. boehringer-ingelheim.com

Another approach involves targeting parallel survival pathways that are activated as a resistance mechanism. For KRAS-mutant colorectal cancers, which often exhibit high basal activation of EGFR, combining KRAS inhibitors with EGFR antibodies like cetuximab or panitumumab has shown promise. frontiersin.orgnih.gov Similarly, in pancreatic ductal adenocarcinoma (PDAC) models, combining the KRAS G12D inhibitor MRTX1133 with the pan-ERBB inhibitor afatinib (B358) led to tumor regression and improved survival. aacrjournals.org Other potential combinations include targeting the PI3K-AKT-mTOR pathway or the proteasome, which has been shown to synergistically enhance sensitivity to KRAS inhibitors. jci.orgnih.gov

Table 2: Investigational Combination Strategies with Pan-KRAS Inhibitors

| Combination Agent Class | Example Compound(s) | Rationale | Reference |

|---|---|---|---|

| SOS1 Inhibitors | BI 1701963 | Blocks KRAS activation, potentially sensitizing tumors and overcoming feedback reactivation. | boehringer-ingelheim.comnih.gov |

| SHP2 Inhibitors | RMC-4630 | Inhibits upstream RTK signaling to prevent RAS reactivation. | nih.govajmc.com |

| MEK Inhibitors | Trametinib | Provides vertical blockade of the MAPK pathway to deepen response. | nih.govnih.gov |

| EGFR/Pan-ERBB Inhibitors | Cetuximab, Afatinib | Overcomes resistance driven by EGFR-mediated reactivation of signaling, particularly in CRC and PDAC. | aacrjournals.orgfrontiersin.org |

| Proteasome Inhibitors | Bortezomib, Carfilzomib | Exploits the reliance of KRAS-mutant cells on the proteasome system for protein homeostasis. | jci.org |

| Chemotherapy | Gemcitabine, nab-paclitaxel | May address multiple resistance mechanisms simultaneously and improve efficacy. | aacrjournals.orgbiorxiv.org |

Advanced Preclinical Models (e.g., Organoids, 3D Cultures, Genetically Engineered Mouse Models)

The development and utilization of more sophisticated preclinical models are essential for accurately evaluating the efficacy of pan-KRAS-IN-14 and its combinations. Traditional 2D cell cultures often fail to replicate the complex architecture and microenvironment of in-vivo tumors. researchgate.net

Patient-Derived Organoids (PDOs) and 3D Cultures: Patient-derived organoids, which are 3D cultures grown from a patient's tumor tissue, have emerged as a superior model system. huborganoids.nl These models preserve the genetic and phenotypic characteristics of the original tumor and have been shown to more accurately predict patient clinical responses compared to 2D cultures. researchgate.netresearchgate.net Studies have demonstrated that pan-KRAS inhibitors are effective in PDAC-derived organoids. nih.gov Notably, the sensitivity to these inhibitors was often greater in 3D culture conditions than in 2D, highlighting the importance of the model system in drug evaluation. nih.gov Large biobanks of PDOs with diverse KRAS mutations provide a powerful platform for high-throughput screening of new inhibitors and combinations. huborganoids.nl